molecular formula C18H16N6O2S B10981753 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Cat. No.: B10981753
M. Wt: 380.4 g/mol
InChI Key: OJMZZGOXIRPSRN-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its significance. Let’s break it down:

    Name: 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

    IUPAC Name: 2-(6-oxo-3-(1H-1λ³-thiophen-2-yl)pyridazin-1(6H)-yl)acetic acid

    Molecular Formula: C₁₀H₉N₂O₃S

    Molecular Weight: 237.26 g/mol

This compound combines a pyridazinone core with a triazolopyridine moiety, making it intriguing for various applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction: The synthesis typically involves a condensation reaction between a pyridazinone precursor and a triazolopyridine derivative. Specific reagents and conditions vary, but the goal is to form the desired amide linkage.

    Industrial Production: While no large-scale industrial method is widely reported, research labs often prepare this compound using modified versions of the above route.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents:

    Major Products: These reactions yield derivatives with modified functional groups, influencing their properties.

Scientific Research Applications

    Chemistry: Used as a building block in drug discovery and materials science.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: May exhibit therapeutic effects (e.g., anticancer, anti-atherosclerotic).

Mechanism of Action

    Targets: The compound likely interacts with specific proteins or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16N6O2S

Molecular Weight

380.4 g/mol

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C18H16N6O2S/c25-17(19-9-8-16-21-20-15-5-1-2-10-23(15)16)12-24-18(26)7-6-13(22-24)14-4-3-11-27-14/h1-7,10-11H,8-9,12H2,(H,19,25)

InChI Key

OJMZZGOXIRPSRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4

Origin of Product

United States

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